molecular formula C20H25FN2O4S B2409535 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953972-56-0

4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2409535
CAS RN: 953972-56-0
M. Wt: 408.49
InChI Key: SCJBYDWVKXONIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include reactions with various reagents, under different conditions .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

1. Vasospasm Prevention in Subarachnoid Hemorrhage

Studies have investigated the use of certain endothelin receptor antagonists, including benzenesulfonamide derivatives, for the prevention of vasospasm following a subarachnoid hemorrhage (SAH). Oral administration of these antagonists has shown potential in decreasing the magnitude of artery constriction caused by SAH, indicating their therapeutic potential in human cases (Zuccarello et al., 1996).

2. Carbonic Anhydrase Inhibition for Anticancer Therapy

Research into new benzenesulfonamides, which include 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, has shown their potential as inhibitors of carbonic anhydrase. This enzyme plays a role in various physiological processes, and its inhibition by these compounds has been linked to potential anticancer activities. Certain derivatives have demonstrated significant cytotoxic activities, which may be crucial for further development in anti-tumor therapy (Gul et al., 2016).

3. Synthesis of Bioactive Molecules

The synthesis and evaluation of N-benzenesulfonamides, such as 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, have been crucial in the development of high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase. These inhibitors play a significant role in understanding the pathophysiological role of various pathways after neuronal injury, and they also have potential applications in neurodegenerative diseases (Röver et al., 1997).

4. Treatment of Rheumatoid Arthritis and Acute Pain

The development of benzenesulfonamide derivatives, including the studied compound, has led to the identification of potent and selective inhibitors for cyclooxygenase-2 (COX-2). These compounds are being researched for their potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of fluorine atoms in these molecules has notably increased their selectivity and potency (Hashimoto et al., 2002).

5. Crystal Structure and Supramolecular Architecture

The crystal structures of benzenesulfonamide derivatives are being studied for their unique supramolecular architectures. Such research contributes to a better understanding of the molecular interactions and properties of these compounds, which is essential for their application in various fields of medicine and chemistry (Rodrigues et al., 2015).

Mechanism of Action

If the compound is biologically active, studies could be conducted to determine its mechanism of action. This could involve in vitro and in vivo studies .

Safety and Hazards

Safety data sheets (SDS) would typically provide information on the compound’s hazards, safe handling procedures, and emergency measures .

Future Directions

This could involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties or potential applications .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-2-26-19-9-8-17(14-18(19)21)28(24,25)22-10-11-23-12-13-27-20(15-23)16-6-4-3-5-7-16/h3-9,14,20,22H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJBYDWVKXONIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

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